[4-(2-Methylimidazol-1-yl)phenyl]methanol
Overview
Description
[4-(2-Methylimidazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H12N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol typically involves the reaction of 2-methylimidazole with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzyl halide, followed by reduction to yield the methanol derivative .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Methylimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: The compound can potentially inhibit enzymes that are crucial for the survival of pathogens, making it a candidate for drug development.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Methylimidazol-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- [4-(1H-Imidazol-1-yl)phenyl]methanol
- [4-(2-Ethylimidazol-1-yl)phenyl]methanol
- [4-(2-Propylimidazol-1-yl)phenyl]methanol
Uniqueness:
- Substituent Effects: The presence of the 2-methyl group on the imidazole ring in [4-(2-Methylimidazol-1-yl)phenyl]methanol can influence its reactivity and binding properties compared to other imidazole derivatives.
- Biological Activity: The specific substitution pattern may enhance its antimicrobial or enzyme inhibitory activities, making it a unique candidate for further research .
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-58-9 | |
Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.